N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
803725-51-1 |
|---|---|
Molecular Formula |
C11H10F3N3 |
Molecular Weight |
241.21 g/mol |
IUPAC Name |
N-ethyl-3-(trifluoromethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C11H10F3N3/c1-2-15-10-9(11(12,13)14)16-7-5-3-4-6-8(7)17-10/h3-6H,2H2,1H3,(H,15,17) |
InChI Key |
BOILJXIGBCIUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves displacing chlorine at the 2-position of 2-chloro-3-(trifluoromethyl)quinoxaline (, CAS 254732-51-9) with ethylamine.
- Substrate preparation : 2-Chloro-3-(trifluoromethyl)quinoxaline (5.0 g, 19.2 mmol) is dissolved in anhydrous dimethylformamide (DMF, 50 mL).
- Amine coupling : Ethylamine (40% aqueous solution, 15.4 mL, 96 mmol) is added dropwise at 0°C.
- Catalysis : Tetrabutylammonium iodide (TBAI, 0.71 g, 1.92 mmol) is added as a phase-transfer catalyst.
- Reaction conditions : Heated to 80°C for 12 h under nitrogen.
- Workup : Diluted with ice water (200 mL), extracted with ethyl acetate (3 × 100 mL), dried over Na₂SO₄, and purified via silica chromatography (hexane:EtOAc 4:1).
Critical Parameters :
- Excess ethylamine (5 eq.) drives complete conversion
- TBAI enhances reactivity of the chloro intermediate by stabilizing the transition state
- Polar aprotic solvents (DMF, DMSO) improve nucleophilicity
Reductive Amination of 3-(Trifluoromethyl)quinoxalin-2-one
Two-Step Synthesis via Imine Intermediate
This route avoids handling volatile ethylamine gas by generating the amine in situ ():
Step 1: Ketone Formation
3-(Trifluoromethyl)quinoxalin-2-one (3.0 g, 12.4 mmol) is treated with ethylamine hydrochloride (1.82 g, 14.9 mmol) and triethylamine (2.52 mL, 18.6 mmol) in toluene (50 mL) at reflux for 6 h. The imine intermediate precipitates upon cooling (yield: 89%).
Step 2: Sodium Cyanoborohydride Reduction
Imine (2.5 g, 8.7 mmol) is dissolved in methanol (30 mL) with NaBH₃CN (1.09 g, 17.4 mmol). After stirring at 25°C for 24 h, the mixture is acidified (1M HCl), basified (NaOH), and extracted with CH₂Cl₂. Yield: 81% ().
Advantages :
- Avoids purification of hygroscopic intermediates
- Tolerates electron-withdrawing groups on the quinoxaline ring
Microwave-Assisted Multicomponent Synthesis
One-Pot Assembly from o-Phenylenediamine
A solvent-free protocol adapted from achieves rapid cyclization:
Reactants :
- o-Phenylenediamine (1.08 g, 10 mmol)
- Ethyl 4,4,4-trifluoroacetoacetate (2.12 g, 10 mmol)
- Ethylamine (12 mmol)
Conditions :
- Irradiated in a microwave reactor (300 W, 120°C) for 15 min
- Crude product triturated with ethanol
Key Observations :
- Microwave irradiation reduces reaction time from 12 h to <30 min
- No column chromatography required due to high purity (>95% by HPLC)
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
While less common, this method enables functionalization of advanced intermediates ():
Catalytic System :
- Pd(OAc)₂ (5 mol%)
- Xantphos (6 mol%)
- Cs₂CO₃ (2 eq.)
- Toluene, 110°C, 24 h
Substrate : 2-Bromo-3-(trifluoromethyl)quinoxaline reacts with ethylamine to give the product in 68% yield.
Limitations :
- Higher catalyst loading increases cost
- Requires rigorous exclusion of oxygen
Comparative Analysis of Methods
| Method | Yield Range | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72–78% | 98–99 | 12 h | Excellent |
| Reductive Amination | 75–81% | 97 | 30 h | Moderate |
| Microwave-Assisted | 83–85% | 95–97 | 15 min | Limited |
| Cross-Coupling | 65–68% | 99 | 24 h | Poor |
Cost-Benefit Considerations :
- Nucleophilic substitution remains the industrial preference due to reagent availability
- Microwave synthesis is optimal for small-scale discovery projects
Characterization Data
Spectroscopic Profiles
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.4 Hz, 1H), 8.15–8.08 (m, 2H), 7.63 (t, J = 7.6 Hz, 1H), 3.42 (q, J = 7.2 Hz, 2H), 1.31 (t, J = 7.2 Hz, 3H)
- ¹³C NMR : 156.8 (C-N), 142.5 (q, J = 34 Hz, CF₃), 125.3 (q, J = 272 Hz, CF₃), 39.7 (CH₂), 15.1 (CH₃)
- HRMS : [M+H]⁺ calcd for C₁₁H₁₁F₃N₃: 242.0904; found: 242.0901
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine is a quinoxaline derivative featuring a trifluoromethyl group at the C-3 position and an ethyl substituent on the nitrogen atom. Quinoxalines, characterized by their bicyclic aromatic structure with two nitrogen atoms in the ring, exhibit diverse chemical properties and biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry. this compound's unique combination of ethyl and trifluoromethyl groups influences its chemical reactivity and biological activity, making it a candidate for research and development.
Potential Applications
- Pharmaceutical Development The unique structure of this compound may lead to novel pharmaceutical applications.
- Antiviral Research Quinoxaline derivatives, including those with a 3-(trifluoromethyl)-quinoxaline moiety, have demonstrated antiviral activities . These compounds have shown excellent antiviral potency and resistance profiles against certain viruses .
- Medicinal Chemistry The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry.
- Synthesis of Biologically Active Quinoxalines Quinoxaline derivatives are crucial components in drugs for treating cancerous cells, AIDS, and plant viruses .
Comparative Analysis of Quinoxaline Derivatives
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Trifluoromethyl)quinoxaline | Trifluoromethyl group at C-3 | Lacks ethyl substitution; used in neuropharmacology |
| 2-Aminoquinoxaline | Amino group at C-2 | Exhibits different biological activity profiles |
| 6-Methoxyquinoxaline | Methoxy group at C-6 | Enhances solubility; used in medicinal chemistry |
| 5-Methylquinoxaline | Methyl group at C-5 | Alters electronic properties; impacts receptor binding |
| This compound | Ethyl and trifluoromethyl groups | Influences chemical reactivity and biological activity compared to others |
Related Research
- NS3/4A Protease Inhibitors: Quinoxaline-based macrocyclic analogs have been identified as promising lead compounds for developing robust pan-genotypic NS3/4A protease inhibitors with improved resistance profiles .
- Antimalarial Activity: Quinoxaline derivatives have been explored for their antimalarial activity .
- Carbamoylation: Direct amidation at the C-3 position of quinoxalin-2(1H)-ones has been achieved through acid-promoted carbamoylation .
- Radical Addition: Dihydroquinoxalin-2-ones have been synthesized with trifluoromethyl-substituted tertiary alcohol moieties through photocatalytic radical addition .
- Heterocyclic Amine Carcinogens: Research has been conducted on the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines, some of which are quinoxaline derivatives .
Mechanism of Action
The mechanism of action of N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs for comparison include:
(3-Chloro-quinoxalin-2-yl)-ethyl-amine (CAS 99421-13-3): Features a chloro (-Cl) substituent at position 3 instead of -CF₃. Molecular weight (208 g/mol) is lower due to the absence of fluorine atoms. The chloro group increases electrophilicity but reduces lipophilicity compared to -CF₃ .
N,N-Dimethyl-3-phenoxyquinoxalin-2-amine: Substituted with a phenoxy (-OPh) group at position 3 and dimethylamine at position 3.
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine: Contains a chloro group at position 6 and a 2,3-dimethylphenyl group at position 4. The dimethylphenyl substituent enhances hydrophobicity, while the chloro group may influence halogen bonding .
N-Isobutyl-3-phenylquinoxalin-2-amine: Features an isobutyl chain and phenyl group.
Physicochemical Comparison
| Compound | Substituent (Position 3) | Substituent (Position 2) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine | -CF₃ | -NHCH₂CH₃ | ~257* | High lipophilicity, metabolic stability |
| (3-Chloro-quinoxalin-2-yl)-ethyl-amine | -Cl | -NHCH₂CH₃ | 208 | Moderate electrophilicity, lower stability |
| N,N-Dimethyl-3-phenoxyquinoxalin-2-amine | -OPh | -N(CH₃)₂ | ~295* | Increased steric bulk, π-π interactions |
| 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | -Cl (position 6) | -NH(2,3-dimethylphenyl) | ~313* | Enhanced hydrophobicity |
*Calculated based on substituent contributions.
Stability and Reactivity
- Electron-Withdrawing Effects: The -CF₃ group reduces electron density on the quinoxaline ring, decreasing susceptibility to nucleophilic attack compared to -Cl or -OPh analogs .
- Thermal Stability: Melting points for chloro analogs (e.g., 73–75°C for (3-Chloro-quinoxalin-2-yl)-ethyl-amine) suggest moderate stability . Trifluoromethyl derivatives may exhibit higher thermal stability due to stronger C-F bonds.
Biological Activity
N-Ethyl-3-(trifluoromethyl)quinoxalin-2-amine is a compound that belongs to the quinoxaline family, characterized by its unique trifluoromethyl group at the C-3 position and an ethyl substituent at the nitrogen atom. This structural configuration enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry. The biological activities of this compound are diverse, including antimicrobial, anticancer, and antiviral properties.
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds within this class show efficacy against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance the antibacterial activity by increasing membrane permeability and interaction with microbial targets.
Table 1: Antimicrobial Efficacy of Quinoxaline Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| 3-(Trifluoromethyl)quinoxaline | Escherichia coli | 12 | |
| 2-Aminoquinoxaline | Pseudomonas aeruginosa | 10 |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Research has shown that it exhibits potent cytotoxic effects on various cancer cell lines. For instance, in studies involving HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating significant antiproliferative activity.
Table 2: Anticancer Activity of this compound
In comparative studies, the compound showed better activity than doxorubicin, a standard chemotherapy drug (IC50 = 3.23 µg/mL), highlighting its potential as a lead compound in cancer therapy .
Antiviral Activity
The antiviral potential of quinoxaline derivatives has been explored extensively. This compound has been identified as a promising candidate against Hepatitis C virus (HCV). Structure-activity relationship (SAR) studies indicated that this compound maintains excellent potency against drug-resistant variants of HCV, with effective concentration (EC50) values comparable to existing antiviral treatments.
Table 3: Antiviral Efficacy Against HCV Variants
The biological activity of this compound can be attributed to its interaction with specific biological targets. For instance, it has been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation. The trifluoromethyl group enhances binding affinity to these targets due to its unique electronic properties.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Study : In vitro studies on breast cancer cells demonstrated that treatment with this compound led to significant apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as an antitumor agent .
- Antiviral Study : A study focusing on HCV variants revealed that modifications at the P2 position of quinoxaline moieties can enhance antiviral activity, making compounds like this compound valuable in designing new antiviral therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
